molecular formula C10H16 B14447807 6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene CAS No. 78076-30-9

6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene

Cat. No.: B14447807
CAS No.: 78076-30-9
M. Wt: 136.23 g/mol
InChI Key: DTTYRSNFUVJHFN-UHFFFAOYSA-N
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Description

6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is a chemical compound with the molecular formula C10H16. It is a type of monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is known for its presence in essential oils and its applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the cyclization of isoprene derivatives under acidic conditions. Another method includes the use of Grignard reagents to form the cyclohexene ring structure.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of related compounds. This process typically uses metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium or platinum is commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have shown its potential in biological systems, including its role in enzyme inhibition.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: This compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene exerts its effects involves interactions with various molecular targets. For instance, it can inhibit specific enzymes, leading to changes in metabolic pathways. The compound’s structure allows it to fit into enzyme active sites, blocking substrate access and altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
  • 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol
  • 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-

Uniqueness

6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

78076-30-9

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

6-methyl-1-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h7,9H,1,4-6H2,2-3H3

InChI Key

DTTYRSNFUVJHFN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=C1C(=C)C

Origin of Product

United States

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